Citric acid tetrahydrate trilithium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

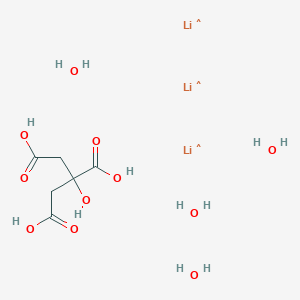

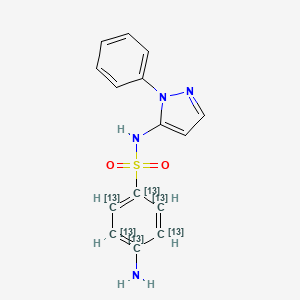

C6H5Li3O7⋅4H2O

. It is a lithium salt of citric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in pharmaceuticals, particularly in the treatment of psychiatric disorders, and its use in analytical chemistry.Preparation Methods

Synthetic Routes and Reaction Conditions: Citric acid tetrahydrate trilithium can be synthesized through the neutralization of citric acid with lithium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding lithium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the tetrahydrate form.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The final product is often crystallized and dried to obtain the desired tetrahydrate form.

Chemical Reactions Analysis

Types of Reactions: Citric acid tetrahydrate trilithium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different lithium salts and oxides.

Reduction: Under specific conditions, it can be reduced to simpler lithium compounds.

Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various metal salts and acids.

Major Products:

Oxidation: Lithium carbonate, lithium oxide.

Reduction: Lithium citrate.

Substitution: Different metal citrates depending on the substituting cation.

Scientific Research Applications

Citric acid tetrahydrate trilithium has a wide range of applications in scientific research:

Biology: Studied for its effects on cellular metabolism and signaling pathways.

Industry: Employed in the production of pharmaceuticals and as a component in construction materials.

Mechanism of Action

The mechanism of action of citric acid tetrahydrate trilithium involves its interaction with various molecular targets and pathways:

Mood Stabilization: It affects neurotransmitter levels, particularly serotonin, by inhibiting enzymes involved in its degradation.

Metabolic Effects: It inhibits ATP citrate lyase, an enzyme involved in lipid metabolism, which can lead to weight loss and reduced formation of kidney stones.

Antioxidant Properties: It has been shown to reduce oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Citric acid tetrahydrate trilithium is unique compared to other lithium salts due to its specific chemical structure and hydration state. Similar compounds include:

Lithium Citrate: An anhydrous form used in similar applications but with different solubility and stability properties.

Lithium Carbonate: Commonly used in the treatment of bipolar disorder but with different pharmacokinetics.

Lithium Chloride: Used in laboratory settings for various biochemical applications.

Each of these compounds has distinct properties and uses, making this compound a valuable addition to the range of lithium-based compounds available for scientific and industrial use.

Properties

Molecular Formula |

C6H16Li3O11 |

|---|---|

Molecular Weight |

285.1 g/mol |

InChI |

InChI=1S/C6H8O7.3Li.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2 |

InChI Key |

IJICAEDBCROIST-UHFFFAOYSA-N |

Canonical SMILES |

[Li].[Li].[Li].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)